molecular formula C12H18ClNO B1437823 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine CAS No. 1040685-98-0

2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine

Cat. No. B1437823
M. Wt: 227.73 g/mol
InChI Key: BXVBZNQPWRPWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C20H25ClN2O2 . Another related compound is “2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid” with a molecular formula of C12H15ClO3 .


Molecular Structure Analysis

The molecular structure of a related compound, “2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid”, can be found on ChemSpider . Its molecular formula is C11H13ClO3 and it has an average mass of 228.672 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid” are available on Sigma-Aldrich . It is a solid with a molecular weight of 242.70 .

Scientific Research Applications

Synthesis and Pharmacology

  • Synthesis and Anti-HIV-1 Activity : A derivative of 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine demonstrated inhibitory properties against type 1 human immunodeficiency virus in vitro, showing potential as an anti-HIV agent (Novikov et al., 2004).

Crystal and Electronic Structure Analysis

  • Crystal Structure Study : The crystal and electronic structure of a closely related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, was explored, providing insights into the molecular configuration and interactions, which could be relevant for similar compounds (Aydın et al., 2017).

Antioxidant Properties

  • Antioxidant Activity Research : Studies on trisubstituted triazoles including derivatives of 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine have identified compounds with significant antioxidant properties, indicating potential applications in oxidative stress-related conditions (Sancak et al., 2012).

Characterization of Derivatives

  • Powder Diffraction Data of Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include structures similar to 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine, have been characterized for their application as potential pesticides, suggesting a role in agricultural research (Olszewska et al., 2011).

Metabolism and Toxicology

  • Cytochrome P450 Enzyme Metabolism : The metabolism of compounds structurally similar to 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine, involving key cytochrome P450 enzymes, provides a basis for understanding the metabolic pathways and potential interactions of this compound (Nielsen et al., 2017).

Coordination Compounds and Catalysis

  • Coordination Compounds with Nitrogen Donor Ligands : Research involving coordination compounds of Cd(II) with ligands related to 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine provides insights into the synthesis and applications of such compounds in catalysis and material science (Pons et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, “2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile”, can be found on Echemi .

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVBZNQPWRPWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=C(C(=C1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Reactant of Route 4
Reactant of Route 4
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.